molecular formula C3H5BrO3 B1200398 3-Bromo-2-hydroxypropanoic acid CAS No. 32777-03-0

3-Bromo-2-hydroxypropanoic acid

Cat. No. B1200398
CAS RN: 32777-03-0
M. Wt: 168.97 g/mol
InChI Key: UKORLVILOUWVTJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent advancements in eco-sustainable processes have highlighted the potential of catalytic chemical methods in the synthesis of related compounds, such as 3-hydroxypropanoic acid. These efforts emphasize the importance of developing large-scale processes that are environmentally friendly (Pina, Falletta, & Rossi, 2011).

Molecular Structure Analysis

The crystal structures of β-halolactic acids, including 3-bromo-2-hydroxypropanoic acid, have been determined, revealing insights into their molecular configurations and intermolecular interactions. These studies show the importance of hydrogen bonding and halogen-halogen interactions in determining the structural characteristics of these compounds (Gordon, Liu, Shafei, Brown, & Skrabalak, 2022).

Chemical Reactions and Properties

3-Bromo-2-hydroxypropanoic acid and its derivatives participate in various chemical reactions, showcasing their versatility as precursors for the synthesis of complex molecules. For instance, 3-aryl-2-bromopropanoic acid esters have been used to synthesize oxazine, thiazine, and quinoxaline derivatives, demonstrating the compound's utility in generating a wide range of chemical structures (Pokhodylo, Martyak, Rogovyk, Matiychuk, & Obushak, 2021).

Scientific Research Applications

  • Production of 3-Hydroxypropanoic Acid (3-HP) from Renewable Resources : 3-HP, which can be derived from 3-Bromo-2-hydroxypropanoic acid, is a valuable platform chemical with applications in producing chemicals like acrylic acid and its derivatives. It's also used in bioplastic production. Advances in metabolic engineering and synthetic biology have improved bio-production efficiency of 3-HP (Jers, Kalantari, Garg, & Mijakovic, 2019).

  • Potential Building Block for Organic Synthesis and High-Performance Polymers : 3-Hydroxypropanoic acid, derived from 3-Bromo-2-hydroxypropanoic acid, is considered a potential building block for organic synthesis and polymers. Recent advances in eco-sustainable processes have highlighted the potential of catalytic chemical methods in producing 3-hydroxypropanoic acid (Pina, Falletta, & Rossi, 2011).

  • Crystal Structure Analysis of β-Halolactic Acids : The crystal structures of β-halolactic acids, including 3-Bromo-2-hydroxypropanoic acid, have been determined. These structures reveal insights into hydrogen bonding and intermolecular interactions, which are crucial in understanding the chemical behavior and potential applications of these compounds (Gordon, Liu, Shafei, Brown, & Skrabalak, 2022).

  • Bioconversion of Glycerol to 3-HP in Bacillus subtilis : Research has shown the potential of Bacillus subtilis as a microbial platform for converting glycerol into 3-HP, a derivative of 3-Bromo-2-hydroxypropanoic acid. This process is significant for industrial-scale production of 3-HP, highlighting its applications in biotechnology (Kalantari, Chen, Ji, Stancik, Ravikumar, Franjević, Saulou-Bérion, Goelzer, & Mijakovic, 2017).

  • Oxidation of Biomass-Derived Levulinic Acid to Produce 3-HP : A study demonstrates the production of 3-HP by oxidizing levulinic acid with hydrogen peroxide. This process is crucial for producing acrylic acid precursors and showcases the application of 3-Bromo-2-hydroxypropanoic acid in sustainable chemical processes (Wu, Dutta, & Mascal, 2015).

Safety And Hazards

When handling 3-Bromo-2-hydroxypropanoic acid, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

3-Bromo-2-hydroxypropanoic acid is a valuable platform compound from which a panel of bulk chemicals can be derived . Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass . This compound is valuable for both basic research and practical application .

properties

IUPAC Name

3-bromo-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKORLVILOUWVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-hydroxypropanoic acid

CAS RN

32777-03-0
Record name 3-Bromolactic acid
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Record name 32777-03-0
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Record name 3-bromo-2-hydroxypropanoic acid
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Record name 3-BROMOLACTIC ACID, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MN Gordon, Y Liu, IH Shafei, MK Brown… - … Section C: Structural …, 2022 - scripts.iucr.org
… determined, namely, β-chlorolactic acid (systematic name: 3-chloro-2-hydroxypropanoic acid, C 3 H 5 ClO 3 ) (I), β-bromolactic acid (systematic name: 3-bromo-2-hydroxypropanoic acid…
Number of citations: 3 scripts.iucr.org
MN Gordon, Y Liu, MK Brown… - Inorganic Chemistry, 2023 - ACS Publications
… )mono(3-chloro-2-hydroxypropanoic acid)bismuth(III), which will be referred to as “BiClLac”, and tris(3-bromo-2-hydroxypropanoate)mono(3-bromo-2-hydroxypropanoic acid)bismuth(III)…
Number of citations: 1 pubs.acs.org
F Zeuner, N Moszner… - Journal für Praktische …, 1995 - Wiley Online Library
… Condensation of aromatic aldehydes with 3‐bromo‐2‐hydroxypropanoic acid (β‐bromolactic acid) affords diastereoisomeric mixtures of new 2‐aryl‐5‐bromomethyl‐1,3‐dioxolan‐4‐…
Number of citations: 7 onlinelibrary.wiley.com

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